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Abstract

Kefiran, the primary exopolysaccharide (EPS) from kefir grains, is a water-soluble biopolymer

with significant potential in the food, pharmaceutical, and biomedical sectors. Its

physicochemical properties, which dictate its functional behavior and application suitability, are

profoundly influenced by the milk substrate used for fermentation. This technical guide provides

an in-depth analysis of the key physicochemical characteristics of kefiran derived from various

milk sources, including cow, goat, ewe (sheep), and buffalo milk. It consolidates quantitative

data on production yield, molecular weight, monosaccharide composition, thermal stability,

rheological behavior, and antioxidant activity. Detailed experimental methodologies for kefiran
extraction and characterization are presented to aid researchers in their study design. This

document serves as a core resource for researchers, scientists, and drug development

professionals seeking to understand and leverage the tunable properties of kefiran for specific

applications.

Introduction
Kefir is a fermented milk beverage produced through the symbiotic fermentation of milk by kefir

grains, which are a complex consortium of bacteria and yeasts embedded in a polysaccharide

matrix[1][2]. This matrix is primarily composed of a water-soluble exopolysaccharide known as

kefiran[1]. Structurally, kefiran is a heteropolysaccharide consisting of approximately equal

amounts of D-glucose and D-galactose monosaccharides[1][3][4][5].
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The unique properties of kefiran, such as its ability to act as a thickener, emulsifier, and gelling

agent, have made it a subject of interest in the food industry[1][6]. Beyond its food applications,

kefiran exhibits a range of bioactive properties, including antioxidant, anti-inflammatory,

antimicrobial, and immunomodulatory effects, positioning it as a valuable biopolymer for

biomedical and pharmaceutical applications like drug delivery and tissue engineering[6][7][8].

However, the functional properties of kefiran are not static. They are significantly modulated by

the composition of the fermentation medium—namely, the type of milk used. Milk from different

species (e.g., cow, goat, sheep, buffalo, camel) varies in its content of proteins, fats, lactose,

and micronutrients[2][9]. These differences influence the microbial dynamics within the kefir

grains, which in turn affects the yield, structure, and resulting physicochemical properties of the

secreted kefiran[7][10]. This guide provides a comparative overview of these properties based

on the milk source.

Experimental Methodologies
The characterization of kefiran involves a series of standardized and advanced analytical

techniques. The choice of extraction method is particularly critical as it directly impacts the final

yield, purity, and molecular integrity of the polysaccharide[10][11].

Kefiran Extraction and Purification
Several methods have been established for the extraction of kefiran from kefir grains, primarily

using green techniques with hot water[11]. The most common protocols involve variations in

temperature and the use of physical aids like ultrasound.

Protocol 1: Cold Water Extraction[10]

Kefir grains are suspended in distilled water at a 1:10 (w/v) ratio.

The suspension is subjected to magnetic stirring at room temperature for 1 hour.

The grains are separated by centrifugation, and the supernatant containing the dissolved

kefiran is collected.

The supernatant is typically subjected to precipitation with cold ethanol, followed by dialysis

and lyophilization to obtain the purified kefiran powder.
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Protocol 2: Hot Water Extraction[10][11]

Kefir grains are washed and suspended in distilled water (e.g., 1:10 w/v).

The suspension is heated in a water bath to temperatures ranging from 80°C to 90°C for a

duration of 30 minutes to 1 hour, with continuous stirring[10][11].

After heating, the mixture is cooled and centrifuged (e.g., 18,300×g for 20 min) to pellet the

grains and cellular debris[11].

The supernatant is collected, and proteins may be precipitated using trichloroacetic acid

(TCA)[11].

The kefiran is then precipitated from the clarified supernatant using cold ethanol (typically 2

volumes).

The precipitate is recovered, redissolved in water, dialyzed extensively against distilled

water, and finally lyophilized.

Protocol 3: Ultrasound-Assisted Extraction[10]

This method is a modification of the hot water extraction.

Grains are suspended in water (1:10 w/v) and heated to a milder temperature, such as 65°C.

During heating, the suspension is simultaneously treated with ultrasonication for a defined

period.

Subsequent purification steps (centrifugation, precipitation, lyophilization) are similar to the

hot water extraction method.
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Caption: Experimental workflow for kefiran extraction and purification.

Molecular Weight Determination
The molecular weight (Mw) and its distribution are critical parameters influencing the

rheological and biological properties of kefiran.

Method: Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC)

is the standard technique. A solution of purified kefiran is passed through a column packed

with a porous gel. Larger molecules elute faster than smaller ones. The elution time is

compared to that of known molecular weight standards (e.g., pullulan or dextran) to

determine the Mw[11][12].

Monosaccharide Composition Analysis
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This analysis confirms the primary sugar constituents of kefiran and their molar ratios.

Method: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI)

detector is commonly used[1][3].

Hydrolysis: The polysaccharide is first hydrolyzed into its constituent monosaccharides,

typically using an acid like trifluoroacetic acid (TFA).

Chromatography: The hydrolyzed sample is injected into an HPLC system equipped with a

carbohydrate analysis column.

Detection & Quantification: The separated monosaccharides are detected by an RI

detector. The retention times are compared to those of pure monosaccharide standards

(glucose, galactose, etc.) for identification, and the peak areas are used for

quantification[1].

Thermal Analysis
Thermal properties indicate the stability of kefiran at different temperatures, which is crucial for

processing applications.

Method: Differential Scanning Calorimetry (DSC) is used to measure the heat flow

associated with thermal transitions. A small amount of the lyophilized kefiran is heated at a

constant rate in a controlled atmosphere. The resulting thermogram reveals endothermic and

exothermic peaks corresponding to events like melting (Tm) and degradation (Td)[10][13].

Rheological Analysis
Rheological measurements describe the flow behavior and viscosity of kefiran solutions.

Method: A rheometer or viscometer is used to measure the apparent viscosity of kefiran
solutions at varying shear rates. This determines whether the solution exhibits Newtonian

(viscosity is constant) or non-Newtonian (e.g., pseudoplastic or shear-thinning) behavior[9]

[14][15].

Antioxidant Activity Assays
These in vitro assays evaluate the capacity of kefiran to scavenge free radicals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b608327?utm_src=pdf-body
https://hrcak.srce.hr/file/394902
https://vibgyorpublishers.org/content/ijbbe/fulltext.php?aid=ijbbe-3-005
https://hrcak.srce.hr/file/394902
https://www.benchchem.com/product/b608327?utm_src=pdf-body
https://www.benchchem.com/product/b608327?utm_src=pdf-body
https://www.mdpi.com/2304-8158/11/8/1098
https://pmc.ncbi.nlm.nih.gov/articles/PMC9032003/
https://www.benchchem.com/product/b608327?utm_src=pdf-body
https://www.benchchem.com/product/b608327?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10968338/
https://www.researchgate.net/publication/303760672_Influence_of_extraction_conditions_on_characteristics_of_microbial_polysaccharide_kefiran_isolated_from_kefir_grains_biomass
https://files.core.ac.uk/download/pdf/161656721.pdf
https://www.benchchem.com/product/b608327?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methods: Common assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of

kefiran to donate a hydrogen atom to the stable DPPH radical, causing a color change.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

Similar to DPPH, it measures the scavenging of the ABTS radical cation[7][16].

FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of kefiran to

reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[7].

Comparative Physicochemical Properties of Kefiran
The choice of milk profoundly alters the characteristics of the resulting kefiran. The following

sections and tables summarize the available data, comparing kefiran from cow, goat, ewe

(sheep), and buffalo milk.

Production Yield
Kefiran yield is highly dependent on both the milk source and the extraction method. Hot water

and ultrasound-assisted methods generally provide significantly higher yields than cold water

extraction[10].
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Milk Source Extraction Method Yield (%) Reference(s)

Cow Cold Water (I)
~0.3% (Value

interpolated)
[10]

Hot Water (II) 3.04 ± 0.01 [10]

Ultrasound-Assisted

(III)
4.79 ± 0.01 [10][17]

Buffalo Cold Water (I) 0.48 ± 0.05 [10]

Hot Water (II) 2.80 ± 0.01 [10]

Ultrasound-Assisted

(III)
2.81 ± 0.02 [10]

Goat Cold Water (I) 0.15 ± 0.02 [10]

Hot Water (II) 2.80 ± 0.01 [10]

Ultrasound-Assisted

(III)
2.75 ± 0.01 [10]

Ewe Fermented Milk EPS 300 ± 15 (mg/L) [7][9]

Cow Fermented Milk EPS 360 ± 24 (mg/L) [7]

Goat Fermented Milk EPS 380 ± 36 (mg/L)* [7]

*Note: Yields in mg/L are for the total EPS released into the fermented milk, not extracted from

grains, and are thus not directly comparable to the percentage yields.

Molecular Weight (Mw)
The molecular weight of kefiran varies over a wide range, from hundreds to thousands of

kilodaltons (kDa). This variation is attributed more to the extraction conditions and fermentation

parameters than to the milk source itself, although direct comparative studies are limited[11]

[14][18]. Harsher extraction conditions can lead to polymer degradation and lower Mw.
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Kefiran Source / Condition Molecular Weight (Mw) Reference(s)

General Range ~10⁶ Da [3]

Portuguese Kefir Grains 534 kDa [15]

From L. kefiranofaciens 1.5 x 10⁵ Da [18]

Extraction Method 1 ~3000 kDa [11]

Dependent on Extraction 2.4 x 10³ - 1.5 x 10⁴ kDa [11][14]

Monosaccharide Composition
While traditionally defined by a glucose-to-galactose ratio of ~1:1, recent studies show that this

ratio can vary and that other monosaccharides may be present, particularly in the EPS

released into the milk[7]. This variation is a key distinction between kefiran from different milk

substrates.

Milk Source (EPS
from)

Monosaccharide
Composition

Molar Ratio
(approx.)

Reference(s)

General (from Grains) Glucose, Galactose 1:1 [1][4]

General (from Grains) Glucose, Galactose 1.0 : 0.4 [3]

General (from Grains) Glucose, Galactose 0.94 : 1.1 [14]

Fermented Cow Milk
Glucose, Galactose,

Rhamnose
0.08 : 1 : 0.05 [7]

Fermented Ewe Milk
Trehalose, Glucose,

Galactose, Rhamnose
0.07 : 0.09 : 1 : 0.05 [7]

Fermented Goat Milk
Trehalose, Glucose,

Galactose, Rhamnose
0.08 : 0.09 : 1 : 0.09 [7]

Thermal Properties
Kefiran is a highly thermostable polymer. DSC analyses show that both the milk source and

the extraction method influence its melting (Tm) and degradation (Td) temperatures[10][13]. In
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general, all tested kefiran samples exhibit high degradation temperatures, making them

suitable for processes involving heat treatment[13].

Milk Source
Extraction
Method

Melting Temp.
(Tm) (°C)

Degradation
Temp. (Td) (°C)

Reference(s)

Cow Cold Water (I) 95.7 263.6 [10]

Hot Water (II) 109.1 277.5 [10]

Ultrasound-

Assisted (III)
124.8 284.2 [10]

Buffalo Cold Water (I) 91.7 272.9 [10]

Hot Water (II) 162.2 294.8 [10]

Ultrasound-

Assisted (III)
114.7 289.4 [10]

Goat Cold Water (I) 100.9 353.8 [10][13]

Hot Water (II) 113.8 272.4 [10]

Ultrasound-

Assisted (III)
109.9 267.3 [10]

Rheological Properties (Viscosity & Solubility)
Kefiran is known for its water solubility[1][8]. Its solutions can exhibit different flow behaviors.

The viscosity of the final kefir beverage is also influenced by the milk type. Studies have

reported lower apparent viscosities in kefirs made from ewe's and goat's milk compared to

cow's milk[9]. Kefirs produced from mixtures of mare's milk with goat or sheep milk showed

greater firmness, consistency, and higher viscosity index values than those from pure mare's

milk[19][20].

Antioxidant Potential
The antioxidant activity of kefiran-containing products is a significant area of research. The

milk substrate plays a crucial role in the final antioxidant capacity of the fermented product and

its isolated EPS.
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Milk Source Finding Reference(s)

Cow

EPS showed higher

antioxidant activity than other

milk types.

[7]

Goat

Kefir showed the highest

antioxidant capacity in one

study.

[21]

Sheep (Ewe)

Sheep's milk and kefir drinks

had higher antioxidant activity

than cow's milk products.

[16]

General

Antioxidant properties depend

on the substrate, fermentation,

and storage time.

[22]

Visualizations and Logical Relationships
Understanding the interplay between the milk source, processing, and final properties is key for

targeted applications.
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Caption: Logical flow of factors influencing the final properties of kefiran.

Discussion and Future Perspectives
The evidence strongly indicates that the physicochemical properties of kefiran are not

universal but are instead a function of both the milk substrate and the processing conditions.

The differences in protein, fat, and native sugar content across milk from cows, goats, ewes,

and buffaloes directly influence the metabolic activity of the kefir grain microbiota[7][21]. This

leads to variations in the amount and even the chemical structure of the exopolysaccharide

produced, as seen in the differing monosaccharide compositions[7].
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For researchers and drug development professionals, this variability is not a limitation but an

opportunity. By selecting a specific milk source and extraction protocol, one can potentially

tailor the properties of kefiran for a desired application. For instance:

High Molecular Weight Kefiran: For applications requiring high viscosity or robust hydrogel

formation (e.g., in tissue engineering scaffolds), milder extraction conditions might be

preferable to preserve the polymer's size[11][14].

Enhanced Bioactivity: To obtain kefiran with superior antioxidant properties, fermenting with

cow's or sheep's milk may be advantageous[7][16].

High Yield: For bulk production, using cow's milk with an ultrasound-assisted extraction

method appears to be the most efficient approach[10].

Future research should focus on direct, side-by-side comparisons of kefiran produced from a

wider variety of milk, including camel and mare milk, under identical and controlled

fermentation and extraction conditions. This would eliminate confounding variables and provide

a clearer picture of the substrate's true impact. Furthermore, linking specific structural

variations (e.g., glucose:galactose ratio, degree of branching, molecular weight) to functional

outcomes (e.g., specific immunomodulatory or prebiotic effects) will be crucial for advancing

the targeted use of this versatile biopolymer.

Conclusion
The milk source is a critical determinant of the physicochemical properties of kefiran.

Variations in yield, monosaccharide composition, thermal stability, and antioxidant activity are

evident when comparing kefiran derived from cow, goat, ewe, and buffalo milk. These

differences are primarily driven by the unique composition of each milk type and its influence

on the symbiotic culture of the kefir grains, as well as by the chosen extraction methodology. A

thorough understanding of these relationships is essential for harnessing the full potential of

kefiran as a functional ingredient in the food, pharmaceutical, and biomedical industries,

allowing for the selection of an optimal milk source to produce a biopolymer with tailored

properties for specific, high-value applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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